molecular formula C13H9FN2S B112471 2-(4-Aminophenyl)-6-fluorobenzothiazole CAS No. 328087-15-6

2-(4-Aminophenyl)-6-fluorobenzothiazole

Cat. No. B112471
M. Wt: 244.29 g/mol
InChI Key: FIHRCVGMRDXVHA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-fluorobenzothiazole is a chemical compound that has been studied for its antimicrobial properties . It appears as a light tan or light orange powder .


Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves a condensation reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions . The reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation has also been reported .

Scientific Research Applications

Antitumor Properties

2-(4-Aminophenyl)-6-fluorobenzothiazole and its derivatives show significant antitumor properties. Amino acid prodrugs of this compound have been synthesized to improve water solubility and bioavailability for potential clinical use. These prodrugs exhibit good stability and can degrade to their active form in vivo. Notably, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for phase 1 clinical evaluation due to its promising antitumor effects in vitro and in vivo (Hutchinson et al., 2002). Further studies have shown that fluorine substitution on the benzothiazole nucleus enhances the antitumor activity of these compounds (Bradshaw et al., 2002).

Mechanism of Action in Cancer Cells

The antitumor mechanism of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves selective inhibition of tumor cell growth, with effective cytochrome P 450 1A1 induction and biotransformation to active metabolites. This mechanism is further supported by the formation of DNA adducts in sensitive tumor cells, suggesting a direct interaction with DNA (Leong et al., 2003).

Diagnostic and Therapeutic Potential

Fluorinated 2-arylbenzothiazoles, including 2-(4-Aminophenyl)-6-fluorobenzothiazole, are not only promising as antitumor drugs but also as potential probes for diagnostic imaging, such as positron emission tomography (PET) (Wang et al., 2006). These compounds' ability to target specific cancer cell lines adds to their diagnostic utility.

Potential for Treatment of Other Diseases

Beyond cancer, derivatives of 2-(4-Aminophenyl)-6-fluorobenzothiazole have shown potential in other areas, such as antiviral activity against tobacco mosaic virus (Xie et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(6-fluoro-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHRCVGMRDXVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327923
Record name 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-6-fluorobenzothiazole

CAS RN

328087-15-6
Record name 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluoro aniline (16a, 4g, 32.7 mmol) in pyridine as solvent and base to this 4-nitrobenzoyl chloride (17, 6.69 g, 36.0 mmol) is added slowly and reflux for 2h, after completion of the reaction, reaction mixture is poured in water, filter and washed with dil HCl to afford compound N-(4-fluorophenyl)-4-nitrobenzamide (18a). To a stirred solution of amide (18a, 8g, 30.7 mmol) taken in toluene lawessons reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (10.18 g, 25.2 mmol) is added and refluxed at 110° C. for 7h. After completion of the reaction toluene is evaporated under vacuum and water is added and extracted into chloroform finally purification by column chromatography to afford pure compound N-(4-fluorophenyl)-4-nitrobenzothioamide (19a). Treating the thioamide product (19a, 4g, 14.49 mmol) with potassium ferricyanide (4 eq) in aqueous sodium hydroxide (8 eq) solution at 90° C. for 3h cyclization takes place to obtain the 6-fluoro-2-(4-nitrophenyl)benzo[d]thiazole (20a) solid is precipitated from the reaction mixture filtered and washed with water to get 20a. Reduction of the nitro compound (20a, 1 g, 3.64 mmol) is proceeded with SnCl2.2H2O in ethanol and reflux at 80° C. for 2h. After completion of reaction ethanol is evaporated under vacuum and to this saturated sodium bicarbonate solution is added to quench the excess stannous chloride and filtered in celite bed and purified in silica column (60-120) to afforded pure compound (21a) The compound 4-(6-fluorobenzo[d]thiazol-2-yl)benzenamine (21a, 244 mg, 1 mmol) on reaction with 4-fluoro 3-methoxy benzaldehyde (22c, 152 mg, 1 mmol) in ethanol using catalytic amount of acetic acid and refluxed for 2h after completion reaction mixture is cooled to 0° C. solid is precipitated from the reaction mixture it is filtered and washed with ethanol to gave the enamine product, and immediately proceeded for the next reaction with using (p-tolylsulfonyl) methyl isocyanide (tosmic) (1.5 eq), and potassium carbonate (2 eq) as base, in 10 mL of methanol and 5 mL of DME was heated under reflux for 12 h after completion of reaction as monitored by TLC. It was cooled to room temperature (27° C.); the solution was concentrated in vacuo and partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc and Hexane to gave compound 4c as a light yellow solid (68%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Hutchinson, MS Chua, HL Browne… - Journal of medicinal …, 2001 - ACS Publications
Synthetic routes to a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been devised. Whereas mixtures of regioisomeric 5- and 7-fluoro-…
Number of citations: 448 pubs.acs.org
BC Lee, JS Kim, BS Kim, JY Son, SK Hong… - Bioorganic & medicinal …, 2011 - Elsevier
To develop agents for radionuclide imaging Aβ plaques in vivo, we prepared three fluorine-substituted analogs of arylbenzothiazole class; compound 2 has a high affinity for Aβ (K i = …
Number of citations: 43 www.sciencedirect.com
A Kamal, BA Kumar, P Suresh, N Shankaraiah… - Bioorganic & medicinal …, 2011 - Elsevier
An efficient one-pot iodination methodology for the synthesis of benzothiazolo-4β-anilino-podophyllotoxin (5a–h) and benzothiazolo-4β-anilino-4-O-demethylepipodophyllotoxin (6a–h) …
Number of citations: 59 www.sciencedirect.com
YK Chen, GC Senadi, CH Lee, YM Tsai… - Chemical Research …, 2014 - ACS Publications
A mild and efficient synthetic development of 2-arylbenzothiazoles 5 mediated by ceric ammonium nitrate (CAN) via intramolecular cyclization of N-phenyl-thiobenzamides 4 was …
Number of citations: 23 pubs.acs.org

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